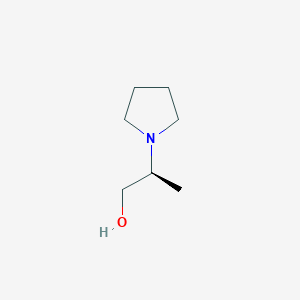![molecular formula C8H15NO2 B6210242 1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine, Mixture of diastereomers CAS No. 18537-90-1](/img/no-structure.png)
1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine, Mixture of diastereomers” is a complex organic molecule. It has been mentioned in the context of research related to the development of covalent inhibitors against KRAS G12C, a protein mutation associated with certain types of cancer .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15NO2/c9-5-7-1-2-8(11-7)3-4-10-6-8/h7H,1-6,9H2 . This indicates that the compound has a molecular weight of 157.21 and consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the search results .Wirkmechanismus
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine involves the formation of a spirocyclic ring system through a cyclization reaction. The starting material for this reaction is a diol, which is converted to a cyclic carbonate intermediate. The cyclic carbonate is then reacted with an amine to form the desired spirocyclic amine product.", "Starting Materials": [ "2,7-dioxaspiro[4.4]nonane-1,8-diol", "Phosgene", "Triethylamine", "Methanol", "Methanesulfonic acid", "Methanamine" ], "Reaction": [ "Step 1: Conversion of 2,7-dioxaspiro[4.4]nonane-1,8-diol to cyclic carbonate intermediate using phosgene and triethylamine in methanol solvent.", "Step 2: Reaction of cyclic carbonate intermediate with methanamine in the presence of methanesulfonic acid catalyst to form the desired spirocyclic amine product.", "Step 3: Purification of the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
18537-90-1 |
Produktname |
1-{2,7-dioxaspiro[4.4]nonan-3-yl}methanamine, Mixture of diastereomers |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



